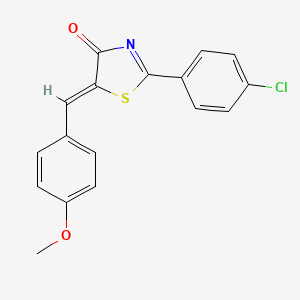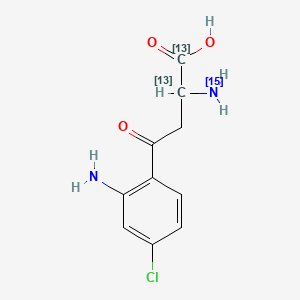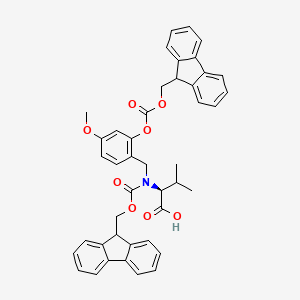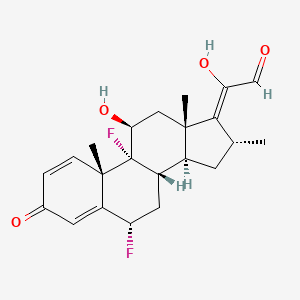
(Z)-2-(4-Chlorophenyl)-5-(4-methoxybenzylidene)-5H-thiazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(Z)-2-(4-Chlorophenyl)-5-(4-methoxybenzylidene)-5H-thiazol-4-one” is a compound with the molecular formula C17H12ClNO2S and a molecular weight of 329.798 . It is used for research and development purposes.
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, similar compounds are often synthesized by reacting appropriate precursors in suitable solvents . For example, (E)-2-(3-Hydroxy-4-Methoxybenzylidene)hydrazinecarbothioamide was synthesized by reacting thiosemicarbazide with 2-hydroxy-3-methoxybenzaldehyde in dry ethanol .Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using spectroscopic techniques (FT-IR, 1H NMR, and 13C NMR) and single crystal X-ray diffraction . A detailed analysis of the intermolecular interactions can be performed based on the Hirshfeld surfaces and their associated two-dimensional fingerprint plots .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (329.798) and molecular formula (C17H12ClNO2S) . Further properties like linear polarizability, third-order nonlinear optical (NLO) polarizability, total and partial density of states, and UV visible spectrum can be calculated through quantum chemical calculations .Wissenschaftliche Forschungsanwendungen
Inhibition of 5-Lipoxygenase (5-LO)
This compound has been identified as a potent direct 5-LO inhibitor, showing high efficacy in both intact polymorphonuclear leukocytes and a cell-free system. Its potential for treating inflammatory and allergic diseases, as well as certain types of cancer, has been noted (Hofmann et al., 2011).
Molecular Docking Studies on Cancer Proteins
Research involving similar thiazolone derivatives has been conducted to understand their interaction with cancer proteins. This includes detailed molecular structure analysis, vibrational spectra studies, and molecular docking studies targeting specific cancer proteins, suggesting potential applications in cancer research (Shanmugapriya et al., 2022).
Antimicrobial and Anticancer Potential
A related thiazol-4-one derivative demonstrated significant antimicrobial activity against a variety of bacteria and yeasts. This suggests potential applications in developing new antimicrobial agents (Sydorenko et al., 2022).
Lipase and α-Glucosidase Inhibition
Some novel heterocyclic compounds derived from a related thiazolone have shown notable inhibition of lipase and α-glucosidase enzymes. This indicates potential applications in treating metabolic disorders (Bekircan et al., 2015).
Synthesis and Characterization in Medicinal Chemistry
The synthesis and characterization of S-alkylated and Mannich bases carrying the thiazolidin-4-one moiety, related to the compound , have been studied. These compounds have implications in medicinal chemistry for the development of new drugs (Khalifa et al., 2015).
Anticancer Evaluation and QSAR Studies
A novel series of 4-thiazolidinone derivatives has been synthesized and evaluated for in vitro antimicrobial and anticancer potentials. QSAR studies indicated the importance of various molecular parameters in describing the activity of these compounds (Deep et al., 2016).
Photophysical Behavior in RNA Aptamer Illumination
The compound's derivatives have been used in studying the photophysical behavior of fluorogenic molecules that bind to the Spinach RNA aptamer. This has implications in RNA imaging (Santra et al., 2019).
Eigenschaften
IUPAC Name |
(5Z)-2-(4-chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2S/c1-21-14-8-2-11(3-9-14)10-15-16(20)19-17(22-15)12-4-6-13(18)7-5-12/h2-10H,1H3/b15-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPSEBXZQCBFIP-GDNBJRDFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N=C(S2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677146 |
Source


|
| Record name | (5Z)-2-(4-Chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(4-Chlorophenyl)-5-(4-methoxybenzylidene)-5H-thiazol-4-one | |
CAS RN |
1272519-89-7 |
Source


|
| Record name | (5Z)-2-(4-Chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








